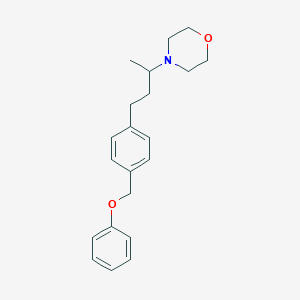
Methyl 1-benzylazetidine-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 1-benzylazetidine-3-carboxylate and related compounds involves innovative strategies to form functionalized scaffolds. For example, a new strategy for the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates has been developed, which includes N-benzylation and highly regioselective ring-opening reactions, followed by intramolecular nucleophilic displacement, showing the versatility of related azetidine carboxylates in synthetic chemistry (Wang et al., 2008).
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the reactivity and interaction of this compound. Crystallographic studies have been conducted on similar compounds, revealing how crystallization conditions affect molecular structure and interactions, providing insight into the structural dynamics of azetidine derivatives (Arshad et al., 2013).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and potential for creating complex molecules. For instance, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids demonstrate the compound's versatility in synthetic applications (Giri et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzodiazepine Derivatives : A study by Wang et al. (2008) details a novel method for synthesizing 1,4-benzodiazepine derivatives using Methyl 1-arylaziridine-2-carboxylates, which includes Methyl 1-benzylazetidine-3-carboxylate. This process is significant in synthetic and medicinal chemistry due to its simplicity and the functionalized 1,4-benzodiazepine scaffold it produces, which is ready for further chemical manipulations (Wang et al., 2008).
Ring-Opening Polymerization : Hashimoto and Yamashita (1986) investigated the ring-opening polymerization of 1-benzylazetidine, closely related to this compound. They found that this polymerization could be achieved using cationic initiators, leading to the formation of a white, powdery polymer. This research contributes to our understanding of the polymerization processes of azetidine derivatives (Hashimoto & Yamashita, 1986).
C-H Bond Functionalization in Carboxylic Acids : Research by Giri et al. (2007) shows the use of this compound in the functionalization of C-H bonds in simple carboxylic acids. This study demonstrated the feasibility of methylation and arylation of these bonds, which is pivotal in the field of organic synthesis (Giri et al., 2007).
Biotransformations of Azetidine Derivatives : Leng et al. (2009) explored the biotransformations of racemic 1-benzylazetidine-2-carbonitriles and amide substrates, which include derivatives of this compound. They demonstrated efficient and enantioselective transformations to azetidine-2-carboxylic acids and amide derivatives, a critical process in asymmetric synthesis (Leng et al., 2009).
Synthesis of Pyrrolizidine Alkaloids : Vanecko and West (2005) researched the ring expansion of azetidinium ylides, starting with Methyl 1-benzylazetidine-2-carboxylate, to access pyrrolizidine alkaloids. Their method provided a high-yield, efficient route to these biologically significant compounds (Vanecko & West, 2005).
Eigenschaften
IUPAC Name |
methyl 1-benzylazetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRHWYGXKWOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595292 | |
| Record name | Methyl 1-benzylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103491-29-8 | |
| Record name | Methyl 1-benzylazetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


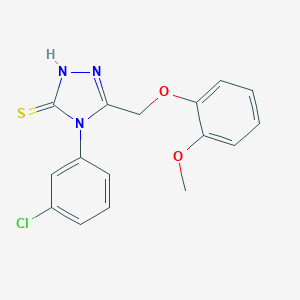


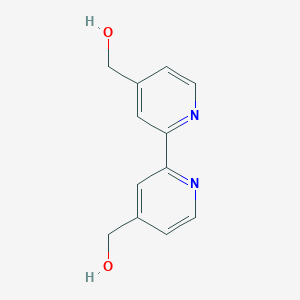

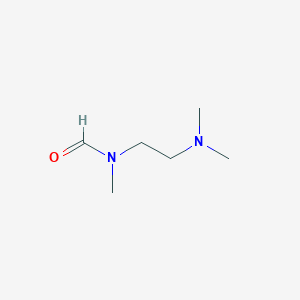


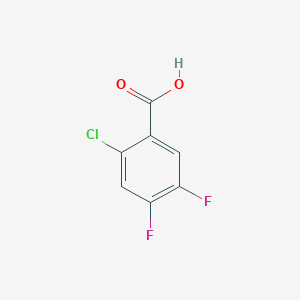

![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)
